molecular formula C24H28N2O5S2 B2639451 ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 393838-31-8

ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2639451
CAS RN: 393838-31-8
M. Wt: 488.62
InChI Key: ZGOHQUUHXMFQQK-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Synthesis and Reactivity

Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrates a versatile reactivity profile, making it a significant compound in chemical synthesis. The compound's ability to undergo reactions with various chemical reagents leads to the formation of fused thiophene derivatives, which are of high potential pharmaceutical use. The compound reacts with benzoylacetonitrile to form products that further react with a variety of chemical reagents, resulting in the synthesis of fused thiophene derivatives with significant pharmaceutical potential (Mohareb, Mohamed, & Wardakhan, 2000). Similarly, its reaction with ethyl acetoacetate yields hydrazone derivatives, which show reactivity towards different reagents, allowing the synthesis of fused heterocyclic systems (Wardaman, 2000).

Pharmaceutical Applications

The compound and its derivatives have been explored for various pharmacological activities. Notably, a study has shown significant antioxidant, analgesic, and anti-rheumatic effects for both the compound itself and its copper complex, highlighting its potential as an anti-rheumatic agent (Sherif & Hosny, 2014).

Antimicrobial and Antioxidant Properties

The compound has also been utilized in the synthesis of compounds with pronounced antimicrobial and antioxidant activities. Compounds synthesized through its derivatives demonstrated excellent antibacterial and antifungal properties, and some showed remarkable antioxidant potential. These findings are crucial for pharmaceutical applications where antimicrobial and antioxidant agents are essential (Raghavendra et al., 2016).

Mechanism of Action

While the specific mechanism of action for “ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name

ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S2/c1-4-15-26(16-5-2)33(29,30)18-13-11-17(12-14-18)22(27)25-23-21(24(28)31-6-3)19-9-7-8-10-20(19)32-23/h4-5,11-14H,1-2,6-10,15-16H2,3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOHQUUHXMFQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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